molecular formula C18H12BrCl2NOS2 B2615154 N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide CAS No. 250714-57-9

N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide

Cat. No.: B2615154
CAS No.: 250714-57-9
M. Wt: 473.22
InChI Key: YHMXCBYMOXIJJY-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the dichlorobenzylsulfanyl group: This can be done through a nucleophilic substitution reaction where the thiophene core reacts with a dichlorobenzylsulfanyl precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the bromophenyl or dichlorobenzyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl or thiophene moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are often studied for their catalytic properties in organic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Pharmacology: The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, ion channels, or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and carboxamide functionality.

    Bromophenyl derivatives: Compounds with a bromophenyl group exhibit similar reactivity and biological properties.

    Dichlorobenzylsulfanyl derivatives: These compounds have similar sulfur-containing side chains.

Uniqueness

“N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” is unique due to the combination of its functional groups, which might confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2NOS2/c19-12-2-4-13(5-3-12)22-18(23)17-16(7-8-24-17)25-10-11-1-6-14(20)15(21)9-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXCBYMOXIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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